2-(3,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione
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Overview
Description
2-(3,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a dichlorophenyl group and a nitro group attached to an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione typically involves the reaction of 3,4-dichlorophenylhydrazine with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Continuous flow reactors and automated systems are often employed to streamline the production process and minimize the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxylamines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenylhydrazine hydrochloride
- 3,4-Dichlorophenyl isocyanate
- 3,4-Dichlorophenylacetic acid
Uniqueness
2-(3,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a nitro group on the isoindole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry .
Properties
Molecular Formula |
C14H6Cl2N2O4 |
---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C14H6Cl2N2O4/c15-9-5-4-7(6-10(9)16)17-13(19)8-2-1-3-11(18(21)22)12(8)14(17)20/h1-6H |
InChI Key |
VEZNCRRANUGBDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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